6-(3-Nitrophenyl)pyridazin-3-ol

説明

“6-(3-Nitrophenyl)pyridazin-3-ol” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Molecular Structure Analysis

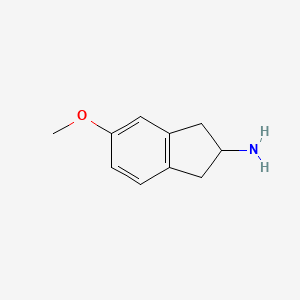

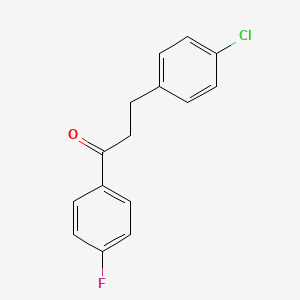

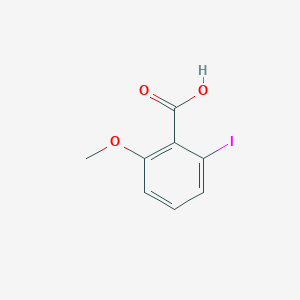

The molecular structure of “this compound” is characterized by a pyridazin-3(2H)-one core with a nitrophenyl group at the 6-position . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .科学的研究の応用

Synthesis and Structural Studies

Synthetic Pathways : Research has been dedicated to developing synthetic pathways for derivatives of pyridazinones, including those related to "6-(3-Nitrophenyl)pyridazin-3-ol". For instance, the palladium-catalysed Sonogashira cross-coupling reaction has been utilized to prepare various 6-phenyl-3(2H)-pyridazinones bearing different alkynyl groups, showcasing the versatility of these compounds in chemical synthesis (Alberto Coelho et al., 2003).

Crystal and Molecular Structures : The molecular and crystal structures of derivatives like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined through X-ray diffraction and quantum chemical DFT analysis. These studies not only provide insights into the structural aspects of these compounds but also their potential interactions and conformational dynamics (E. Kucharska et al., 2013).

Chemical Reactivity and Applications

Reactivity with Hydrazines : The reactivity of related derivatives with hydrazines under various conditions has been explored, revealing the formation of different products such as hydrazones, pyrazolines, or pyridazinones depending on the reaction conditions. These findings are crucial for designing synthetic strategies for new compounds with potential applications in medicinal chemistry and materials science (Javier Figueroa et al., 2006).

Antibacterial Activity : Novel thieno[2,3-c]pyridazines have been synthesized using related starting materials, with some compounds evaluated for their antibacterial activities. This highlights the potential pharmaceutical applications of these derivatives in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

Copper-Catalyzed Aerobic Dehydrogenation : Research has demonstrated the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in the synthesis of pyridazinones, showcasing an efficient method for the synthesis of structurally diverse pyridazinone derivatives. This methodology underlines the importance of these compounds in synthetic organic chemistry and potential industrial applications (L. Liang et al., 2013).

作用機序

Target of Action

6-(3-Nitrophenyl)pyridazin-3-ol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets Similar compounds have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that similar pyridazinone derivatives function by inhibiting calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .

Biochemical Pathways

Given that similar compounds inhibit calcium ion influx , it’s reasonable to infer that this compound may affect pathways related to calcium signaling.

Result of Action

Similar compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

生化学分析

Biochemical Properties

6-(3-Nitrophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn affects the levels of cyclic nucleotides within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the cell via organic anion transporters and distributed to various organelles, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Its localization to the nucleus can also influence gene expression by interacting with nuclear proteins and transcription factors .

特性

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJTAIZFQQYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479991 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-01-9 | |

| Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。